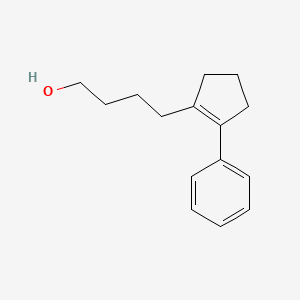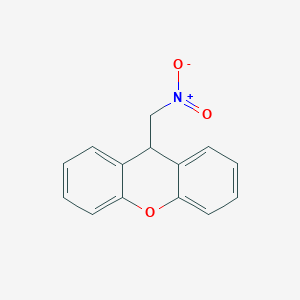![molecular formula C12H10N4O B14589469 7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine CAS No. 61581-31-5](/img/structure/B14589469.png)
7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that belongs to the oxazolo[4,5-d]pyrimidine familyThe unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-d]pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential as an antiviral, immunosuppressive, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a kinase inhibitor, binding to the active site of kinases and preventing their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation, survival, and differentiation . Additionally, the compound may interact with other proteins and enzymes, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine
- 7-Amino-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine
- 5-(Ethylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine
Uniqueness
7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for drug design and development .
Propriétés
Numéro CAS |
61581-31-5 |
|---|---|
Formule moléculaire |
C12H10N4O |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
7-methyl-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C12H10N4O/c1-7-9-10(16-12(13)14-7)15-11(17-9)8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,14,16) |
Clé InChI |
ZRYFZALOUWPWSR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=N1)N)N=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


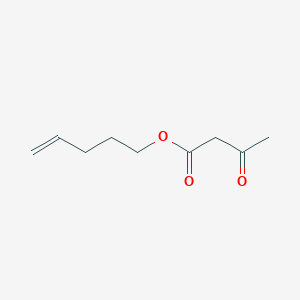
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
![N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14589405.png)
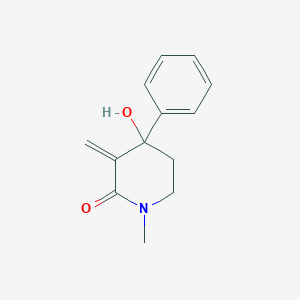
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)
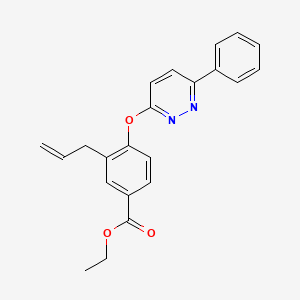
![1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate](/img/structure/B14589429.png)
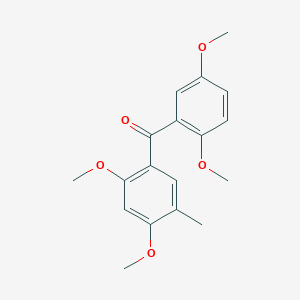
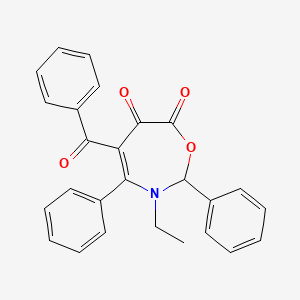
![2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid](/img/structure/B14589435.png)

